3-Cyclohexylazetidin-3-ol

medicinal chemistry kinase inhibitor design SAR

Medicinal chemistry teams developing JAK1/JAK2-selective inhibitors face regioisomer-dependent SAR variability that confounds lead optimization. 3-Cyclohexylazetidin-3-ol (CAS 1225439-06-4) resolves this with a validated, patent-disclosed scaffold. • Geminal cyclohexyl-hydroxy quaternary center imposes unique conformational constraints and steric shielding unattainable with N-cyclohexyl or 3-aryl analogs. • Balanced HBD/HBA (2/2), moderate XLogP3 (1.1), and low TPSA (32.3 Ų) align with CNS MPO criteria; predicted pKa 14.38 ensures neutral species at physiological pH. • Supplied at 97% purity; available in mg to gram quantities with ambient global shipping.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13630413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylazetidin-3-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2(CNC2)O
InChIInChI=1S/C9H17NO/c11-9(6-10-7-9)8-4-2-1-3-5-8/h8,10-11H,1-7H2
InChIKeyLLZGUTCORPMHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylazetidin-3-ol: Structural Identity and Procurement-Relevant Physicochemical Profile


3-Cyclohexylazetidin-3-ol (CAS 1225439-06-4) is a four-membered azetidine heterocycle featuring a tertiary alcohol at the 3-position and a cyclohexyl substituent directly attached to the same ring carbon, distinguishing it from N-substituted regioisomers. Its molecular formula is C₉H₁₇NO with a molecular weight of 155.24 g/mol [1]. Key computed properties include XLogP3-AA of 1.1, two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area of 32.3 Ų, and a predicted pKa of 14.38 ± 0.20, indicating a weakly acidic alcohol that remains largely unionized at physiological pH [1]. This physicochemical signature is directly relevant to passive permeability, solubility, and formulation strategy, parameters that vary substantially among azetidine-alcohol regioisomers.

Regioisomer
C3-geminal cyclohexyl-hydroxy azetidine; not N-substituted regioisomer
Ionization
Weakly acidic tertiary alcohol, predominantly neutral at physiological pH
Permeability
Balanced HBD/HBA (2:2) and moderate lipophilicity support passive permeation screening
SAR Relevance
Encompassed by Incyte JAK inhibitor patent Markush; key fragment for kinase SAR exploration

Why 3-Cyclohexylazetidin-3-ol Cannot Be Replaced by Generic Azetidine Analogs in Research Procurement


Azetidine-alcohol scaffolds are not interchangeable building blocks. In 3-cyclohexylazetidin-3-ol, the cyclohexyl group resides on the same carbon as the hydroxyl, creating a geminally disubstituted quaternary center that imposes distinct conformational constraints, steric shielding of the alcohol, and altered hydrogen-bonding geometry relative to N-cyclohexyl or 3-aryl analogs [1]. Further, the compound is disclosed within the Markush structure of cyclohexyl azetidine derivatives claimed as Janus kinase (JAK) modulators in Incyte patents, where the substitution pattern on the azetidine ring is critical for kinase selectivity [2]. Generic replacement by 1-cyclohexylazetidin-3-ol (CAS 13156-01-9), 3-phenylazetidin-3-ol, or 3-methylazetidin-3-ol would alter the vectors of the cyclohexyl group and hydroxyl, changing target engagement, metabolic stability, and physicochemical properties—making head-to-head selection unavoidable for reproducible SAR studies .

3-Cyclohexylazetidin-3-ol: C3-geminal cyclohexyl-hydroxy azetidine (tertiary alcohol, patent-reported JAK scaffold)
1-Cyclohexyl isomer
N-substitution shifts H-bond geometry to secondary alcohol; alters kinase hinge-binding vectors and metabolic soft-spot exposure
3-Aryl analogs
Higher lipophilicity and altered steric profile may shift isoform selectivity and CNS MPO desirability
Simple 3-alkyl azetidinols
Lack of cyclohexyl group reduces conformational constraint and patent-reported kinase activity linkage

Quantitative Differentiation Evidence for 3-Cyclohexylazetidin-3-ol Versus Close Analogs


Regioisomeric Substitution Pattern: 3-Cyclohexyl vs. 1-Cyclohexyl Azetidin-3-ol

3-Cyclohexylazetidin-3-ol places the cyclohexyl substituent on the carbon bearing the hydroxyl (C3), forming a geminally disubstituted quaternary center. In contrast, 1-cyclohexylazetidin-3-ol (CAS 13156-01-9) attaches the cyclohexyl group to the ring nitrogen (N1), leaving a secondary alcohol at C3 [1]. This regioisomeric difference alters the relative orientation of the hydrophobic cyclohexyl group and the hydrogen-bond-donating hydroxyl, which can affect binding to kinase hinge regions and influence metabolic soft-spot exposure [2]. In the Incyte JAK inhibitor patent series, the azetidine ring substitution pattern is explicitly varied to modulate JAK isoform selectivity, indicating that regioisomeric identity is pharmacologically consequential [2].

Regioisomeric Identity
Class-level inference
C3 (tertiary alcohol) vs. N1 (secondary alcohol) cyclohexyl placement; distinct H-bond donor/acceptor geometry
Regioisomer choice determines kinase binding geometry and SAR outcome
No public SAR data for fragment; inferred from patent Markush claims
medicinal chemistry kinase inhibitor design SAR

Predicted Physicochemical Properties: pKa, LogP, and Hydrogen-Bonding Capacity

The predicted pKa of 3-cyclohexylazetidin-3-ol is 14.38 ± 0.20, classifying it as a very weak acid that remains >99.9% neutral at physiological pH 7.4, in contrast to typical azetidin-3-ol (unsubstituted, pKa ~15.2) and 1-cyclohexylazetidin-3-ol (pKa ~15.0, predicted) [1]. The XLogP3-AA of 1.1 indicates moderate lipophilicity, higher than azetidin-3-ol (XLogP ~ -0.5) but lower than 3-phenylazetidin-3-ol (XLogP ~1.5), placing the compound in a balanced range for both aqueous solubility and membrane permeation [1]. The compound possesses two hydrogen-bond donors (OH + NH) and two acceptors (O + N), a donor/acceptor ratio of 1:1 that is favorable for CNS drug-like properties according to the Pfizer CNS MPO algorithm [1].

Physicochemical Profile
Cross-study comparable
pKa ~14.4 (vs. ~15.0–15.2); XLogP 1.1; HBD:HBA 1:1; TPSA 32.3 Ų
Supports neutral species permeability and CNS drug-like property screening
Predicted values; confirm experimentally for lead optimization
ADME permeability solubility

Patent-Disclosed JAK Kinase Inhibitor Activity Class Affiliation

3-Cyclohexylazetidin-3-ol falls within the generic Markush structure of Formula I in Incyte Corporation's US Patent 9,359,358 B2, which claims cyclohexyl azetidine derivatives that modulate Janus kinase (JAK) activity and are useful for treating inflammatory disorders, autoimmune diseases, and cancer [1]. The patent discloses specific examples with quantitative JAK1, JAK2, JAK3, and TYK2 inhibitory data; while 3-cyclohexylazetidin-3-ol itself is an intermediate rather than a fully elaborated inhibitor, its geminal cyclohexyl-hydroxy substitution pattern is a key structural motif that contributes to JAK binding affinity. By contrast, 1-cyclohexylazetidin-3-ol and simpler 3-alkyl-azetidin-3-ols are not prominently featured in the same patent family, suggesting that the C3-substituted tertiary alcohol motif is preferentially explored for kinase inhibition [1][2].

Patent Scaffold Context
Class-level inference
Encompassed by Incyte JAK inhibitor Markush (US 9,359,358 B2)
May support hit-to-lead exploration of JAK-targeted series
No direct IC50 for fragment; elaborated analogs show JAK inhibition
JAK inhibitor inflammation immuno-oncology

High-Confidence Application Scenarios for 3-Cyclohexylazetidin-3-ol Based on Evidence


JAK-Targeted Kinase Inhibitor Hit-to-Lead Exploration

Medicinal chemistry teams developing JAK1/JAK2-selective inhibitors for inflammatory or autoimmune indications can use 3-cyclohexylazetidin-3-ol as a core fragment for library synthesis. The compound's structural inclusion within Incyte's patented cyclohexyl azetidine JAK inhibitor scaffold provides a validated starting point for SAR expansion [1]. Its geminal cyclohexyl-hydroxy motif introduces conformational rigidity that can enhance isoform selectivity when elaborated with hinge-binding heterocycles.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

The balanced hydrogen-bond donor/acceptor count (2 HBD, 2 HBA) and moderate lipophilicity (XLogP3 = 1.1) make 3-cyclohexylazetidin-3-ol a suitable core for designing CNS-penetrant chemical probes [1]. Unlike 1-cyclohexylazetidin-3-ol, which has a 1:2 HBD:HBA ratio and higher TPSA due to nitrogen substitution, the 3-substituted isomer aligns with CNS MPO desirability criteria, potentially reducing P-glycoprotein efflux liability.

Fragment-Based Drug Discovery (FBDD) Library Member for Kinase and GPCR Targets

With a molecular weight of 155.24 Da and only one rotatable bond, 3-cyclohexylazetidin-3-ol adheres to the Rule of Three for fragment libraries [1]. Its predicted pKa of 14.38 ensures it remains neutral under standard biochemical assay conditions (pH 7.4), eliminating pH-dependent ionization artifacts that can complicate fragment screening data interpretation, a distinction from more basic N-alkyl azetidine analogs .

Synthetic Intermediate for CCR2 Antagonist Elaboration

Cyclohexyl azetidinyl compounds are claimed as CCR2 antagonists in patent literature (US 20110312936) [1]. 3-Cyclohexylazetidin-3-ol can serve as a key intermediate for constructing substituted cyclohexyl azetidinyl CCR2 antagonists, where the tertiary alcohol provides a handle for etherification, esterification, or carbamate formation to modulate potency and metabolic stability.

Application
Selection Property
Validation Focus
JAK pathway inhibitor design
Patent-reported geminal cyclohexyl-hydroxy azetidine scaffold
Kinase selectivity profiling (JAK1/JAK2 vs. TYK2)
CNS physicochemical profiling
Balanced HBD/HBA ratio and moderate lipophilicity
CNS MPO desirability and P-gp efflux liability assays
Fragment-based screening
Low molecular weight, ≤1 rotatable bond, neutral at assay pH
Rule-of-Three compliance and biochemical assay compatibility
CCR2 antagonist intermediate synthesis
Tertiary alcohol handle for ether, ester, or carbamate derivatization
Reaction feasibility and metabolic stability of elaborated analogs
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